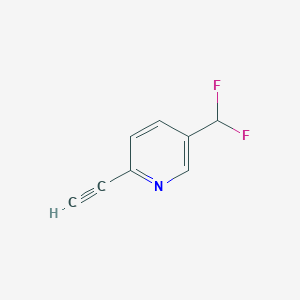

5-(Difluoromethyl)-2-ethynylpyridine

Description

Significance of Pyridine (B92270) Scaffolds in Synthetic Organic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast array of naturally occurring and synthetic compounds. Its presence is fundamental to numerous alkaloids, vitamins, and coenzymes. In the realm of synthetic organic chemistry, pyridine and its derivatives are indispensable, serving not only as solvents and reagents but also as core components in the design and synthesis of more complex molecules. google.com

The nitrogen atom in the pyridine ring imparts a degree of basicity and the ability to engage in hydrogen bonding, which can influence the solubility and bioavailability of molecules. google.comarkat-usa.org This has made the pyridine scaffold one of the most extensively utilized frameworks in medicinal chemistry, with over 7,000 existing drug molecules incorporating this key structural unit. arkat-usa.orgsoton.ac.uk Furthermore, pyridine derivatives are crucial ligands in organometallic chemistry and have found applications in asymmetric catalysis and the development of functional nanomaterials. google.com The versatility of the pyridine ring allows for a wide range of chemical modifications, enabling the synthesis of a diverse library of compounds with varied electronic and steric properties. google.comnih.gov

Strategic Incorporation of Fluoroalkyl Moieties in Organic Molecules

The introduction of fluorine and fluoroalkyl groups into organic molecules is a widely adopted strategy in medicinal and agricultural chemistry to modulate their physicochemical and biological properties. The unique characteristics of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly alter the properties of a parent molecule.

The difluoromethyl group (CHF2) is of particular interest as it can act as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. This is attributed to its ability to participate in hydrogen bonding, a crucial interaction in many biological systems. The incorporation of a difluoromethyl group can enhance a molecule's lipophilicity, metabolic stability, and bioavailability, which are critical parameters in drug design. nih.gov The direct C-H difluoromethylation of aromatic systems, including pyridines, represents an efficient and economical method to access these valuable compounds. nih.gov

Overview of 5-(Difluoromethyl)-2-ethynylpyridine as a Versatile Synthetic Intermediate

This compound is a specialized chemical compound that combines the key features of a substituted pyridine ring with a reactive ethynyl (B1212043) (acetylenic) group. This unique combination makes it a valuable and versatile intermediate in organic synthesis, particularly for the construction of more complex molecules for pharmaceutical and agrochemical applications. google.com

The likely synthetic route to this compound involves a Sonogashira cross-coupling reaction. This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. In this case, the synthesis would proceed by reacting a protected alkyne, such as trimethylsilylacetylene, with a suitable 2-halo-5-(difluoromethyl)pyridine precursor, followed by the removal of the protecting group.

The presence of the terminal alkyne in this compound opens up a wide array of subsequent chemical transformations. The ethynyl group can readily participate in reactions such as cycloadditions, further cross-coupling reactions, and hydrations, allowing for the facile introduction of diverse functionalities and the construction of elaborate molecular frameworks.

Below are tables detailing the properties of the likely precursor and a related parent compound, which provide context for the characteristics of this compound.

Table 1: Properties of 2-Bromo-5-(difluoromethyl)pyridine

| Property | Value |

| CAS Number | 1221272-81-6 |

| Molecular Formula | C₆H₄BrF₂N |

| Molecular Weight | 208.00 g/mol |

| Appearance | Solid |

| Melting Point | 25-30 °C |

Data sourced from commercial suppliers.

Table 2: Computed Properties of 2-Ethynylpyridine (B158538)

| Property | Value |

| Molecular Formula | C₇H₅N |

| Molecular Weight | 103.12 g/mol |

| Topological Polar Surface Area | 12.9 Ų |

| Heavy Atom Count | 8 |

Data sourced from PubChem. google.com

Structure

3D Structure

Properties

IUPAC Name |

5-(difluoromethyl)-2-ethynylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c1-2-7-4-3-6(5-11-7)8(9)10/h1,3-5,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBIDEBZRZDEVDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=C(C=C1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 5 Difluoromethyl 2 Ethynylpyridine

Reactions Involving the Ethynyl (B1212043) Group

The ethynyl group is a versatile functional handle, readily participating in a variety of addition and coupling reactions. Its reactivity is modulated by the attached electron-deficient pyridine (B92270) ring, which enhances the electrophilicity of the alkyne.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille)

The terminal alkyne of 5-(difluoromethyl)-2-ethynylpyridine is a prime substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. These reactions are fundamental in constructing more complex molecular architectures.

The Suzuki-Miyaura coupling , which joins an organoboron compound with an organohalide or triflate, is a widely used method. nih.govnih.gov While direct coupling of the terminal alkyne is not the standard Suzuki protocol, the ethynyl group can be first converted to a vinyl halide or the pyridine ring can be halogenated to participate in the reaction. For instance, 2-halogenated pyridines readily undergo Suzuki reactions with aryl boronic acids to produce 2-aryl-substituted pyridines, often promoted by palladium acetate (B1210297) in aqueous media. researchgate.net The efficiency of these couplings can be high, with novel palladium-lanthanide catalysts also showing significant activity under mild conditions. mdpi.com The use of specialized phosphine (B1218219) ligands has expanded the scope of Suzuki couplings to include challenging substrates. nih.govrsc.org

Although specific examples for the Heck and Stille reactions involving this compound are not extensively detailed in the provided results, the general reactivity of 2-ethynylpyridine (B158538) derivatives suggests their applicability. The Heck reaction would involve the palladium-catalyzed addition of the alkyne to an organohalide, while the Stille reaction would utilize an organostannane reagent.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Pyridine Derivatives This table is illustrative of the general reaction type, as specific data for this compound was not available in the search results.

| Pyridine Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromopyridine (B144113) | Aryl boronic acid | Pd(OAc)₂, aq. isopropanol, 80°C, air | 2-Arylpyridine | Up to 99% | researchgate.net |

| Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) | Hetero(aryl) boronic acids | Pd(dppf)Cl₂, 65-100°C | 2-Arylpyridine | 5-89% | claremont.edu |

| 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-Nd, Base, 30-60°C | 4-Methoxybiphenyl | High | mdpi.com |

Nucleophilic and Electrophilic Addition Reactions to the Alkyne

The alkyne bond of 2-ethynylpyridines is susceptible to both nucleophilic and electrophilic attack. The electron-withdrawing pyridine ring enhances the electrophilicity of the ethynyl group, making it more reactive towards nucleophiles. acs.org

A key reaction is the nucleophilic addition of hydrohalic acids (like HCl). acs.org In this process, the pyridine nitrogen is first protonated to form a pyridinium (B92312) salt. This salt formation significantly increases the electrophilicity of the adjacent ethynyl group and brings the halide counteranion into close proximity, facilitating its addition across the triple bond to yield 2-(2-haloethenyl)pyridines. acs.org This reaction is highly stereoselective, typically affording the Z-isomer. acs.org

The general mechanism for nucleophilic addition to an activated alkyne involves the attack of a nucleophile on one of the sp-hybridized carbons, followed by protonation of the resulting vinyl anion. youtube.comyoutube.com

Electrophilic additions, while less common for such electron-deficient alkynes, can also occur under specific conditions.

Table 2: Hydrohalogenation of 2-Ethynylpyridine This table is based on the reactivity of the parent 2-ethynylpyridine, which is expected to be similar for the 5-(difluoromethyl) derivative.

| Reactant | Reagent | Key Intermediate | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Ethynylpyridine | Hydrochloric acid (HCl) | 2-Ethynylpyridinium chloride | 2-(2-Chloroethenyl)pyridine | High | acs.org |

Cycloaddition Reactions (e.g., [3+2] Cycloadditions, Diels-Alder)

The ethynyl group serves as an excellent dipolarophile or dienophile in cycloaddition reactions, leading to the formation of various heterocyclic and carbocyclic ring systems. libretexts.org

[3+2] Cycloadditions , also known as 1,3-dipolar cycloadditions, are particularly common. In these reactions, a 1,3-dipole reacts with the alkyne (the dipolarophile) to form a five-membered ring. libretexts.orgrsc.org For instance, 2-ethynylpyridine can react with azides to form triazoles or with nitrile oxides to form isoxazoles. researchgate.net The reactivity of diazo compounds like difluorodiazoethane (CF₂HCHN₂) in [3+2] cycloadditions with alkynes is well-documented, leading to the formation of difluoromethyl-substituted pyrazoles. researchgate.net These reactions provide a direct route to complex, fluorinated heterocyclic scaffolds. nih.gov

The Diels-Alder reaction , a [4+2] cycloaddition, would require this compound to act as a dienophile, reacting with a conjugated diene. While less common for alkynes compared to alkenes, these reactions can be used to construct six-membered rings. The high temperature often required can be a limiting factor.

Table 3: General Cycloaddition Reactions with Alkynes This table illustrates the types of cycloaddition reactions alkynes undergo, as specific examples for this compound are not detailed in the provided results.

| Reaction Type | Alkyne Role | Reactant Partner | Product Ring System | Reference |

|---|---|---|---|---|

| [3+2] Dipolar Cycloaddition | Dipolarophile | Azide, Nitrile Oxide, Diazoalkane | Triazole, Isoxazole, Pyrazole | libretexts.orgresearchgate.netresearchgate.net |

| [2+2] Cycloaddition | Ketenophile | Ketene | Cyclobutenone | libretexts.org |

| [4+2] Diels-Alder Reaction | Dienophile | Conjugated Diene | Cyclohexadiene | libretexts.org |

Catalytic Hydrogenation and Reduction Pathways

The ethynyl group can be fully or partially reduced through catalytic hydrogenation. libretexts.org The extent of reduction depends on the catalyst and reaction conditions employed. slideshare.netslideshare.net

Complete reduction to an ethyl group (forming 5-(difluoromethyl)-2-ethylpyridine) can be achieved using powerful catalysts like platinum (Pt) or palladium on carbon (Pd/C) with hydrogen gas (H₂). youtube.com This process involves the sequential addition of two molecules of hydrogen across the triple bond. libretexts.org

Partial reduction to the corresponding alkene, 5-(difluoromethyl)-2-vinylpyridine, requires the use of a "poisoned" or deactivated catalyst. The most common of these is Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate and quinoline). youtube.com This catalyst facilitates the syn-addition of one molecule of H₂, resulting in the formation of a cis or (Z)-alkene. youtube.com Another method for partial reduction to a trans or (E)-alkene is the dissolving metal reduction, typically using sodium or lithium in liquid ammonia (B1221849). youtube.com

Reactivity of the Pyridine Nucleus

The pyridine ring, being an electron-deficient aromatic system, exhibits its own characteristic reactivity, which is further modified by the presence of the difluoromethyl and ethynyl substituents.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards electrophilic attack. quimicaorganica.orgyoutube.com This deactivation is comparable to that of nitrobenzene. youtube.com When the reaction does occur, it requires harsh conditions and substitution is directed primarily to the 3- and 5-positions (meta to the nitrogen). quimicaorganica.orgquora.com Attack at the 2-, 4-, or 6-positions is disfavored because it leads to an unstable intermediate with a positive charge on the electronegative nitrogen atom. quimicaorganica.orgquora.com

The presence of the strongly electron-withdrawing difluoromethyl group at the 5-position would further deactivate the ring, making EAS even more challenging. Any substitution would be expected to occur at the position meta to both the nitrogen and the difluoromethyl group, which is the C-3 position.

Common EAS reactions like nitration and sulfonation require very high temperatures. youtube.com Friedel-Crafts alkylations and acylations are generally not feasible because the Lewis acid catalyst coordinates with the basic nitrogen lone pair, leading to even greater deactivation of the ring. quimicaorganica.orgyoutube.com To overcome this low reactivity, the pyridine ring can be activated by conversion to a pyridine-N-oxide, which makes the ring more electron-rich and susceptible to electrophilic attack, particularly at the 4-position. youtube.com

Nucleophilic Aromatic Substitution on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic systems like pyridine. The nitrogen atom in the pyridine ring withdraws electron density, making the ring susceptible to attack by nucleophiles, particularly at the C-2 (ortho) and C-4 (para) positions. researchgate.netrsc.org This is because attack at these positions allows for the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, where the negative charge can be delocalized onto the electronegative nitrogen atom. researchgate.netnih.gov

In the case of this compound, the C-2 position is occupied by the ethynyl group. While direct displacement of the ethynyl group via SNAr is not a typical reaction, the pyridine ring can be activated towards nucleophilic attack by introducing a good leaving group at the C-2 or C-6 positions. For instance, if a halogen were present at the C-2 or C-6 position, it would be susceptible to displacement by various nucleophiles such as amines, alkoxides, or thiolates. nih.govnih.gov The rate of these substitutions is often enhanced by the presence of electron-withdrawing groups on the ring that can further stabilize the anionic intermediate. nih.gov

A more relevant reaction for the 2-ethynylpyridine moiety involves nucleophilic addition to the alkyne, which is activated by the pyridine ring. It has been shown that 2-ethynylpyridine readily reacts with hydrogen halides (e.g., HCl, HBr, HI) in a process that can be described as a nucleophilic attack. researchgate.net The reaction proceeds through the initial protonation of the basic pyridine nitrogen to form a pyridinium salt. This salt formation significantly increases the electrophilicity of the ethynyl group, and the spatially proximate halide counteranion then performs a nucleophilic addition to the alkyne, yielding the corresponding 2-(2-haloethenyl)pyridine. researchgate.net This transformation highlights the ability of the pyridine nitrogen to activate adjacent substituents toward nucleophilic attack.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Pyridines

| Position of Attack | Stability of Intermediate | Rationale |

|---|---|---|

| C-2 (ortho) | High | Negative charge delocalized onto the electronegative nitrogen atom. researchgate.net |

| C-4 (para) | High | Negative charge delocalized onto the electronegative nitrogen atom. researchgate.net |

Metalation Reactions of Pyridines

The metalation of pyridines, typically through deprotonation with strong organolithium bases, is a powerful tool for their functionalization. However, it is often complicated by the propensity of organolithium reagents to undergo nucleophilic addition to the electron-deficient pyridine ring, especially at the C-2 position. nih.govnih.govrsc.org To achieve selective deprotonation (lithiation), specific strategies are often required.

One common strategy is Directed ortho-Metalation (DoM), where a directing metalation group (DMG) on the ring complexes with the lithium reagent, guiding deprotonation to an adjacent ortho position. beilstein-journals.orgnih.govacs.org For this compound, several sites are available for deprotonation: the acidic acetylenic proton, and the C-H bonds at positions 3, 4, and 6 of the pyridine ring.

The acetylenic proton is the most acidic proton in the molecule and will be readily removed by strong bases like n-butyllithium (nBuLi) to form a lithium acetylide. This is the most likely initial metalation event.

Deprotonation of the pyridine ring itself is more challenging. For pyridines lacking strong directing groups, lithiation can be difficult and unselective. nih.gov The use of highly hindered lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), can sometimes favor deprotonation over nucleophilic addition. nih.gov In some cases, mixed-metal bases like LiCKOR (nBuLi/t-BuOK) or specialized reagents like TMPMgCl·LiCl are employed to achieve high regioselectivity in the metalation of sensitive heterocyclic substrates. nih.govresearchgate.net

For this compound, after the initial deprotonation of the alkyne, a second deprotonation of the ring would likely occur at the C-6 position, which is activated by the ring nitrogen. The difluoromethyl group at C-5 is unlikely to act as a strong directing group for lithiation at C-4 or C-6. Studies on related systems show that metalation of pyridine derivatives often requires careful selection of the base, solvent, and temperature to control the chemoselectivity between nucleophilic addition and deprotonation at various sites. rsc.orgresearchgate.net

Ring Opening and Rearrangement Reactions

While the aromatic pyridine ring is generally stable, it can undergo ring-opening reactions under specific conditions. A classic example is the Zincke reaction, where pyridinium salts react with primary or secondary amines to open the ring, forming a so-called Zincke aldehyde, which can then be used in further syntheses. More contemporary methods include reductive ring-opening processes.

Recently, novel transformations have been developed that involve the sequential ring-opening and ring-closing of pyridine derivatives to afford different aromatic skeletons. For instance, para-substituted pyridines can be converted to meta-substituted anilines through such a sequence. Other rearrangements can be mediated by transition metals or occur under photochemical conditions. The reaction of 3-halo-4-aminopyridines with acyl chlorides can lead to a rearrangement product via an intramolecular nucleophilic aromatic substitution.

For this compound, such reactions are not commonly reported but are mechanistically plausible under the right conditions. The presence of the ethynyl group could potentially participate in intramolecular cyclizations or rearrangements following an initial attack on the pyridine ring. For example, aryne-mediated reactions have been shown to induce complex rearrangements in pyridine-substituted heterocycles. These types of reactions, however, are generally considered specialized transformations rather than common reactivity pathways for this class of compounds.

Transformations of the Difluoromethyl Group

The difluoromethyl (-CF₂H) group is a unique substituent that has garnered significant interest, primarily for its role as a bioisostere of hydroxyl or thiol groups. Its chemical transformations are key to modifying the properties of the parent molecule.

Functional Group Interconversions involving -CF₂H

The C-F bond is strong, making the difluoromethyl group generally stable. However, under certain conditions, it can be converted into other functional groups. One of the most significant transformations is its hydrolysis to a formyl group (-CHO). This conversion effectively makes the CF₂H group a masked aldehyde. The hydrolysis can be promoted under acidic or basic conditions and is thought to proceed via a Reimer-Tiemann-type mechanism involving dehalogenation. For example, C-2-difluoromethylated tryptophan residues in proteins can be hydrolyzed to 2-formyl-tryptophan. Similarly, the hydrolysis of difluoromethyl-substituted arylimidazolidinones with aqueous acid yields difluoromethyl-substituted aldehydes. This reactivity is analogous to the well-known hydrolysis of benzotrifluorides (-CF₃) to carboxylic acids under strongly acidic conditions. nih.gov

Another potential transformation is the conversion of the difluoromethyl group back to a trifluoromethyl group or its reduction to a methyl group, although these are challenging. Selective hydrodefluorination of a CF₃ group to a CF₂H group has been achieved using photoredox catalysis, suggesting that the reverse reaction would be thermodynamically challenging but potentially achievable through oxidative fluorination.

Table 2: Key Functional Group Interconversions of the Difluoromethyl Group

| Starting Group | Resulting Group | Reaction Type | Significance |

|---|---|---|---|

| Ar-CF₂H | Ar-CHO | Hydrolysis | Unmasking of an aldehyde functionality for further synthesis. |

| Ar-CF₃ | Ar-CF₂H | Reductive Defluorination | Selective C-F bond cleavage to access difluoromethylarenes. |

Role as a Hydrogen Bond Donor and its Influence on Intermolecular Interactions

The difluoromethyl group is recognized as a weak hydrogen bond donor. beilstein-journals.org The two highly electronegative fluorine atoms polarize the C-H bond, imparting a partial positive charge on the hydrogen atom and enabling it to participate in hydrogen bonding with suitable acceptors like oxygen or nitrogen atoms. beilstein-journals.org

This hydrogen bonding ability is a key reason why the CF₂H group is considered a lipophilic bioisostere of the hydroxyl (-OH) and thiol (-SH) groups. While it can mimic the hydrogen-bonding capabilities of these groups, it is significantly more lipophilic, which can be advantageous in modulating the physicochemical properties of drug candidates, such as membrane permeability.

The strength of the CF₂H group as a hydrogen bond donor is context-dependent and is influenced by the electronic nature of the scaffold to which it is attached. For instance, attachment to a cationic aromatic system, such as a protonated pyridine ring, would be expected to significantly enhance its hydrogen bond donating capacity. Spectroscopic studies, including IR and NMR, have provided experimental evidence for these interactions, noting that CF₂H···O hydrogen bonds are often characterized as "blue-shifting" hydrogen bonds. beilstein-journals.org These non-covalent interactions play a crucial role in determining molecular conformation and mediating intermolecular recognition events in both chemical and biological systems.

Spectroscopic and Computational Characterization of 5 Difluoromethyl 2 Ethynylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

No experimental NMR data for 5-(Difluoromethyl)-2-ethynylpyridine was found in the searched literature. Characterization of the molecule's structural features through chemical shift analysis and coupling constants is therefore not possible.

Chemical Shift Analysis and Structural Elucidation

Detailed analysis of proton, carbon, and fluorine chemical shifts requires experimental spectra, which are not available.

Coupling Constants and Stereochemical Insights

Information on scalar couplings (J-couplings) between ¹H, ¹³C, and ¹⁹F nuclei, which would provide insight into the molecule's connectivity and the spatial orientation of the difluoromethyl group, is not available.

Mass Spectrometry (MS) Techniques

Specific mass spectrometry data, including high-resolution mass and fragmentation patterns for this compound, are not documented in the available resources.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While the theoretical exact mass can be calculated from its molecular formula (C₈H₅F₂N), no experimental HRMS data to confirm this value has been published.

Fragmentation Pathways and Structural Information

Elucidation of the compound's fragmentation pathways under mass spectrometric conditions requires experimental data (e.g., from MS/MS experiments), which is currently unavailable.

Infrared (IR) and Raman Spectroscopy

No published IR or Raman spectra for this compound could be located. Therefore, an analysis of its characteristic vibrational modes, such as the C≡C triple bond stretch, C-H stretches, C-F stretches, and pyridine (B92270) ring vibrations, cannot be provided.

Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is essential for identifying the functional groups within the this compound molecule. The vibrational modes are characteristic of the pyridine ring, the ethynyl (B1212043) group, and the difluoromethyl group.

The primary vibrational modes are assigned based on their expected frequency ranges. The C≡C stretching vibration of the ethynyl group is typically observed as a sharp, weak to medium band in the infrared spectrum. The C-H stretching of the terminal alkyne is also a key feature. The difluoromethyl group (CHF₂) introduces strong C-F stretching vibrations. The pyridine ring itself has a series of characteristic stretching and bending vibrations.

Theoretical calculations using methods like Density Functional Theory (DFT) can predict the vibrational frequencies, which are then compared with experimental data to provide a detailed and accurate assignment of the observed spectral bands. nih.govnih.gov For related difluoromethyl compounds, DFT calculations at levels such as B3LYP/6-311++G** have been shown to provide reliable vibrational wavenumbers. researchgate.net

Table 1: Hypothetical Vibrational Frequency Assignments for this compound This table presents expected vibrational frequencies based on typical values for the constituent functional groups and may be refined by experimental and computational data.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ethynyl (–C≡CH) | ≡C-H Stretch | 3300-3250 | Strong, Sharp |

| Ethynyl (–C≡CH) | C≡C Stretch | 2150-2100 | Weak to Medium, Sharp |

| Difluoromethyl (–CHF₂) | C-H Stretch | 3020-2980 | Medium |

| Difluoromethyl (–CHF₂) | C-F Stretch (asymmetric) | 1150-1080 | Strong |

| Difluoromethyl (–CHF₂) | C-F Stretch (symmetric) | 1080-1050 | Strong |

| Pyridine Ring | C=C, C=N Stretch | 1600-1430 | Medium to Strong |

| Pyridine Ring | C-H Aromatic Stretch | 3100-3000 | Medium |

Chromatographic Methods for Purity and Analysis

Chromatographic techniques are fundamental for assessing the purity of this compound and for its quantification in various matrices. These methods separate the compound from impurities, starting materials, and byproducts.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used to monitor reaction progress and for preliminary purity assessment. libretexts.org For pyridine derivatives, a silica (B1680970) gel plate is commonly used as the stationary phase, with a mobile phase consisting of a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297). rochester.edu The spots can be visualized under UV light, owing to the aromatic nature of the pyridine ring. libretexts.org

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC/MS): GC is suitable for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC/MS), it provides both retention time data for quantification and mass spectral data for structural confirmation. A nonpolar or medium-polarity capillary column would likely be effective for separation.

Liquid Chromatography-Mass Spectrometry (LCMS): LCMS is a powerful tool for the analysis of less volatile or thermally sensitive compounds. Reversed-phase high-performance liquid chromatography (HPLC) using a C18 column with a mobile phase of acetonitrile (B52724) and water (often with additives like formic acid or ammonium (B1175870) acetate to improve peak shape) would be a standard approach. chromforum.org The mass spectrometer detector provides high sensitivity and selectivity, confirming the molecular weight of the compound.

Table 2: Illustrative Chromatographic Methods for this compound Analysis

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection Method | Purpose |

|---|---|---|---|---|

| TLC | Silica Gel 60 F₂₅₄ | 70:30 Hexane:Ethyl Acetate | UV (254 nm) | Reaction monitoring, Purity check |

| GC/MS | 5% Phenyl-methylpolysiloxane | Helium | Mass Spectrometry (EI) | Purity assessment, Impurity identification |

X-ray Diffraction Analysis for Solid-State Structure

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govcolorado.edu This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice of this compound.

For related fluorinated pyridine compounds, X-ray analysis has been crucial in understanding how fluorine substitution influences crystal packing. acs.orgnih.gov In the case of this compound, SCXRD analysis would be expected to reveal non-covalent interactions such as hydrogen bonds (e.g., involving the acidic alkyne proton or the CHF₂ group) and potentially halogen bonds or π-π stacking interactions involving the pyridine rings. nih.gov Obtaining suitable single crystals is a prerequisite for this analysis. If single crystals cannot be grown, Powder X-ray Diffraction (PXRD) can be used to assess the crystallinity and phase purity of a bulk sample. nih.govresearchgate.net

Table 3: Hypothetical Crystallographic Data for this compound This table represents the type of data obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 845.0 |

| Z (molecules/unit cell) | 4 |

Theoretical and Computational Studies

Computational chemistry provides deep insights into the molecular properties of this compound, complementing experimental findings.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure, geometry, and properties of molecules. youtube.com For pyridine derivatives, DFT calculations, often using functionals like B3LYP, are employed to predict optimized molecular geometries, vibrational frequencies, and electronic properties. nih.govaps.org These calculations are fundamental for understanding the molecule's stability and reactivity. The inclusion of fluorine and an alkyne group makes theoretical studies particularly valuable for interpreting spectroscopic data. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Analysis and Electronic Properties

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. mdpi.com A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive. For this compound, the electron-withdrawing nature of the difluoromethyl group and the π-system of the ethynyl and pyridine moieties are expected to significantly influence the energies of these orbitals.

Table 4: Illustrative DFT-Calculated Electronic Properties for this compound

| Property | Hypothetical Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.8 | Electron-donating capability |

| LUMO Energy | -1.2 | Electron-accepting capability |

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules, such as hydrogen bonds, van der Waals forces, and halogen bonds. mdpi.com This method is based on the electron density and its derivatives.

For this compound, NCI analysis would be particularly useful for identifying and understanding the nature of hydrogen bonds involving the terminal alkyne proton (C≡C-H) or the C-H bond of the difluoromethyl group acting as a weak hydrogen bond donor. It could also reveal interactions with the pyridine nitrogen lone pair and potential π-stacking arrangements in dimers or larger aggregates. nih.govnih.gov These interactions are crucial for understanding the compound's solid-state packing and its potential binding behavior in a biological context.

Symmetry-Adapted Perturbation Theory (SAPT) for Intermolecular Interactions

A comprehensive search of scientific literature and computational chemistry databases has revealed no specific studies applying Symmetry-Adapted Perturbation Theory (SAPT) to the compound this compound. Therefore, a detailed analysis of its specific intermolecular interaction energies, including data tables based on direct research findings, cannot be provided at this time.

However, to provide a contextual understanding of how such an analysis would be approached and what it would reveal, this section will outline the principles of SAPT and its application to understanding non-covalent interactions in molecules with similar functional groups.

Symmetry-Adapted Perturbation Theory is a robust quantum mechanical method used to directly calculate the interaction energy between two molecules (a dimer). Unlike supermolecular methods that subtract the energy of the individual molecules (monomers) from the total energy of the dimer, SAPT calculates the interaction energy itself as a perturbation to the system of non-interacting monomers. This approach has the significant advantage of being inherently free from basis set superposition error (BSSE).

A key feature of SAPT is its ability to decompose the total interaction energy into four physically meaningful components:

Electrostatics (Eelst): This term describes the classical Coulombic interaction between the static charge distributions of the two monomers. It is determined by the molecules' permanent multipole moments (dipoles, quadrupoles, etc.).

Exchange (Eexch): Also known as Pauli repulsion, this is a purely quantum mechanical effect arising from the requirement that the wavefunction of the dimer must be antisymmetric with respect to the exchange of electrons between monomers. It is a strong, short-range repulsive term.

Induction (Eind): This component accounts for the polarization of one monomer by the static electric field of the other. It captures how the electron cloud of each molecule distorts in response to its partner, leading to a net attractive interaction.

Dispersion (Edisp): This is another quantum mechanical attractive force that arises from the correlated fluctuations of electron density in the interacting monomers. It is a crucial component of van der Waals interactions, especially for nonpolar systems.

The total interaction energy in the simplest form of SAPT, known as SAPT0, is the sum of these components:

EintSAPT0 = Eelst(1) + Eexch(1) + Eind(2) + Eexch-ind(2) + Edisp(2) + Eexch-disp(2)

Here, the superscripts denote the perturbation theory order. Higher-level SAPT methods can be employed to include effects of intramolecular electron correlation for greater accuracy.

Hypothetical Application to this compound Dimers:

Were a SAPT analysis to be performed on dimers of this compound, several key intermolecular interactions would be anticipated and quantified:

π-π Stacking Interactions: The pyridine ring is an aromatic system capable of engaging in π-π stacking. The analysis would likely reveal a significant contribution from dispersion forces, and the electrostatic component would be influenced by the offset of the stacked rings due to the quadrupole moment of the pyridine ring.

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. Furthermore, the hydrogen atom of the ethynyl group (C≡C-H) is acidic and can act as a hydrogen bond donor. SAPT would quantify the predominantly electrostatic and induction nature of these interactions.

Halogen Bonding-like Interactions: The highly electronegative fluorine atoms of the difluoromethyl (-CHF2) group would significantly influence the molecule's electrostatic potential surface. SAPT analysis of fluorinated compounds often reveals that electrostatic and exchange-repulsion interactions are critical in determining conformational preferences. Interactions between the fluorine atoms of one monomer and the electropositive regions of another, such as the pyridine ring or the ethynyl hydrogen, would be elucidated.

To illustrate the type of data a SAPT calculation would yield, a hypothetical data table is presented below. It is crucial to note that these values are purely illustrative and are not based on actual calculations for this compound. They are modeled on typical values seen for the interaction of small, polar aromatic molecules.

Table 1: Hypothetical SAPT0 Energy Components for a Parallel-Displaced Dimer of this compound (kcal/mol)

| Interaction Component | Energy (kcal/mol) |

| Electrostatics (Eelst) | -2.5 |

| Exchange (Eexch) | +4.0 |

| Induction (Eind) | -1.0 |

| Dispersion (Edisp) | -3.5 |

| Total SAPT0 Energy | -3.0 |

Advanced Applications and Research Perspectives

5-(Difluoromethyl)-2-ethynylpyridine as a Key Building Block in Complex Molecule Synthesis

Synthesis of Fluorine-Containing Heterocycles

The incorporation of fluorine into heterocyclic compounds is a major focus in medicinal and agrochemical research due to the often-enhanced metabolic stability and biological activity of the resulting molecules. nih.govnih.gov The difluoromethyl group (CF₂H) is of particular interest as it can act as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl, thiol, or amino groups. rsc.org

This compound serves as an excellent starting material for the synthesis of more complex fluorine-containing heterocycles. The ethynyl (B1212043) group can participate in a variety of cycloaddition reactions to form new heterocyclic rings. For instance, it can undergo [3+2] cycloadditions with azides (a "click" reaction) to form triazoles, or with nitrile oxides to form isoxazoles. These reactions are often highly regioselective and efficient.

Precursors for Bioactive Compound Development and Chemical Probe Design

Pyridine-based scaffolds are prevalent in a vast number of FDA-approved drugs and biologically active natural products. nih.gov The introduction of a difluoromethyl group into such scaffolds is a recognized strategy for modulating their physicochemical and biological properties. rsc.org Research has shown that the replacement of a pyridine-N-oxide with a 2-difluoromethylpyridine can enhance biological activity in certain systems. researchgate.net

The ethynyl group on this compound makes it particularly suitable for the design of chemical probes. nih.gov Chemical probes are small molecules used to study biological systems. clemson.edu The terminal alkyne allows for facile and specific labeling through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This enables the attachment of reporter molecules such as fluorophores or biotin (B1667282) for visualization and pull-down experiments, respectively. The indole (B1671886) scaffold, another important heterocycle, has been widely used in designing such probes. researchgate.net

Table 2: Potential Bioactive Scaffolds from this compound

| Starting Material | Reaction Type | Resulting Scaffold | Potential Application |

| This compound | Cycloaddition with azides | 4-(5-(Difluoromethyl)pyridin-2-yl)-1H-1,2,3-triazole | Antiviral, Anticancer |

| This compound | Cycloaddition with nitrile oxides | 3-(5-(Difluoromethyl)pyridin-2-yl)isoxazole | Anti-inflammatory, Antifungal |

| This compound | Hydration of the alkyne | 1-(5-(Difluoromethyl)pyridin-2-yl)ethan-1-one | Enzyme inhibitor precursor |

Catalytic Applications

The electronic properties and structural features of this compound make it a candidate for applications in catalysis, both as a ligand for metal catalysts and as a component in photocatalytic systems.

Ligand Design for Transition Metal Catalysis

Pyridine-containing molecules are widely used as ligands in transition metal catalysis due to the coordinating ability of the nitrogen lone pair. acs.org The 2-ethynylpyridine (B158538) moiety can act as a bidentate ligand, coordinating to a metal center through both the pyridine (B92270) nitrogen and the π-system of the alkyne. The electronic properties of the ligand can be tuned by substituents on the pyridine ring. nih.gov

In this compound, the strongly electron-withdrawing difluoromethyl group at the 5-position is expected to decrease the electron density on the pyridine ring. This can influence the binding affinity of the ligand to a metal center and, consequently, the catalytic activity and selectivity of the resulting complex. For example, in palladium-catalyzed cross-coupling reactions, the electronic nature of the phosphine (B1218219) ligands is crucial for the reaction outcome. nih.gov Similarly, the electronic tuning of pyridine-based ligands can impact the performance of transition metal catalysts in a variety of transformations. rsc.org

Photocatalytic Systems Involving Pyridine Derivatives

Photocatalysis has emerged as a powerful tool in organic synthesis, allowing for the activation of molecules under mild conditions using visible light. birmingham.ac.ukacs.org Pyridine derivatives can be involved in photocatalytic systems in several ways. They can be the substrate for functionalization reactions, where a photocatalyst generates a reactive intermediate that adds to the pyridine ring. researchgate.netmdpi.comnih.gov

Recent research has focused on the direct C-H difluoromethylation of heterocycles using photocatalysis. nih.govbirmingham.ac.ukacs.orgresearchgate.net These methods often employ a photocatalyst to generate a difluoromethyl radical from a suitable precursor, which then adds to the heterocycle. nih.gov The presence of both a pyridine ring and a difluoromethyl group in this compound makes it an interesting molecule to study in the context of photocatalytic reactions. The pyridine nitrogen can influence the reactivity of the molecule, and the difluoromethyl group can participate in or direct further transformations. Furthermore, photocatalytic systems have been developed for the activation of pyridines for addition reactions. nih.gov

Electrochemical Properties and Studies

The electrochemical behavior of pyridine derivatives is of significant interest for a variety of applications, including the development of sensors, electrocatalysts, and redox-active materials. researchgate.net The electrochemical properties of a molecule, such as its oxidation and reduction potentials, are determined by its electronic structure. These properties can be conveniently studied using techniques like cyclic voltammetry (CV). ossila.comumb.edu

The electrochemical properties of this compound are expected to be influenced by the electron-withdrawing nature of both the difluoromethyl and ethynyl groups. These groups are anticipated to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule easier to reduce compared to unsubstituted pyridine. The reduction potential of pyridinium (B92312) ions is a key parameter in their electrochemistry. cymitquimica.com

Cyclic voltammetry studies on related polypyridine ligands and their metal complexes have shown that substituent effects can systematically tune the redox potentials. nih.govnist.gov For instance, electron-withdrawing groups generally lead to a positive shift in the reduction potential. A CV of this compound would likely show one or more reduction waves corresponding to the acceptance of electrons by the pyridine ring system. The reversibility of these waves would provide information about the stability of the resulting radical anion.

Table 3: Expected Trends in Electrochemical Properties

| Compound | Substituent Effects | Expected Epc (V) vs. reference | Notes |

| Pyridine | None | More negative | Reference compound. |

| 2-Ethynylpyridine | Electron-withdrawing (alkyne) | Less negative than pyridine | The alkyne group stabilizes the reduced form. |

| 5-(Difluoromethyl)pyridine | Electron-withdrawing (CF₂H) | Less negative than pyridine | The CF₂H group is a strong electron-withdrawing group. |

| This compound | Additive electron-withdrawing effects | Least negative | Combination of two electron-withdrawing groups should make reduction easiest. |

Note: The exact potential values would need to be determined experimentally.

Redox Behavior of Ethynylpyridine Derivatives

The redox behavior of pyridine derivatives is a subject of extensive study due to their relevance in biological electron transfer and materials science. The electrochemical properties of these compounds are highly dependent on the nature and position of substituents on the pyridine ring. Generally, electron-withdrawing groups tend to increase the cathodic peak potential, while electron-donating groups decrease it. mdpi.com When both types of substituents are present, the electron-withdrawing effect typically dominates the redox process. mdpi.com

In pyridine derivatives, redox processes are often irreversible. mdpi.com For instance, studies on various pyridine derivatives (pyDs) have shown that substituents significantly influence their reduction potentials. In aqueous media, many pyridine derivatives undergo a two-electron-one-proton dismutation process within the pH window of water. mdpi.com However, outside this range, stabilized radical species can undergo one-electron exchange processes. mdpi.com The solvent also plays a critical role; a shift to more positive reduction potentials is often observed in solvents like DMSO compared to aqueous solutions, an effect related to the solvent's electron pair donation ability. mdpi.com

While specific studies on this compound are not detailed in the provided results, the behavior of related structures provides insight. For example, in 2-pyridone derivatives, the deprotonated, zwitterionic form is more electrochemically active than the protonated form, as the sp² hybridization of all carbon atoms in the deprotonated state allows for more effective delocalization and stabilization of the resulting radical. mdpi.com Given that the difluoromethyl group in this compound is strongly electron-withdrawing, it is expected to facilitate the reduction process at the pyridine core.

| Compound Type | Substituent Effect on Redox Potential | Observed Redox Process |

| Pyridine Derivatives | Electron-donating groups decrease cathodic peak potential. | Irreversible redox processes. mdpi.com |

| Pyridine Derivatives | Electron-withdrawing groups increase cathodic peak potential. mdpi.com | Two-electron-one-proton dismutation in aqueous media. mdpi.com |

| 2-Pyridone Derivatives | Deprotonated form is more electrochemically active. mdpi.com | Irreversible oxidation. mdpi.com |

Electron Transfer Mechanisms in Related Systems

Electron transfer is a fundamental process in chemistry and biology, often occurring through quantum-mechanical tunneling over distances up to 2 nm. nih.gov In biological systems, such as the respiratory chain, electrons are passed along a series of protein complexes, with the directionality and specificity of the transfer dictated by the precise arrangement and interaction of the electron carriers. nih.gov This chain includes mobile carriers like ubiquinone and cytochrome c that shuttle electrons between larger, fixed enzyme complexes. nih.gov

In engineered and biological systems, electron transfer pathways can be complex. Bacteria like Shewanella oneidensis utilize a network of multiheme cytochromes to move electrons from metabolic processes inside the cell across the inner and outer membranes to external electron acceptors. nih.gov This process involves a cascade of redox reactions, where electrons flow from higher to lower energy levels, creating a proton gradient that drives ATP synthesis. nih.govnih.gov

The structure of organic molecules plays a crucial role in facilitating electron transfer. In organic electronic devices, electron transfer between molecules is fundamental to their operation. The transfer can be limited by the energy barrier at the interface between the organic material and a metal cathode, or it can be limited by the bulk properties of the material itself, often described by a trap-charge limited conduction model. iaea.org The efficiency of these processes depends on the ability of the molecular structure to accept and transport electrons, a property influenced by factors like the presence of π-conjugated systems and electron-withdrawing or -donating groups. The ethynylpyridine framework, with its combination of an aromatic ring and a triple bond, provides a conjugated system that can facilitate electron delocalization and transport.

Radiochemical Applications

Fluorine-18 (¹⁸F) is a preferred radionuclide for Positron Emission Tomography (PET) due to its favorable physical characteristics, including a 109.8-minute half-life and low positron energy (0.635 MeV), which allows for high-resolution imaging. nih.govfrontiersin.org The development of efficient ¹⁸F-labeling methods is crucial for synthesizing radiotracers for PET, which is a highly sensitive molecular imaging technique used for diagnosing diseases and in drug development. nih.govfrontiersin.org

A variety of strategies exist for incorporating ¹⁸F into molecules of interest, including nucleophilic and electrophilic substitution reactions. nih.gov One common approach involves the nucleophilic substitution of a suitable leaving group (e.g., tosylate, mesylate, or a halogen) with [¹⁸F]fluoride. This method often requires a precursor molecule activated for the labeling reaction. nih.gov For example, the synthesis of ¹⁸F-labeled radiotracers for imaging cyclooxygenase-2 (COX-2) has been achieved through radiofluorination of precursor molecules, although challenges such as non-specific binding and metabolic instability can arise. nih.gov

Another innovative approach is the use of silicon-fluoride acceptor (SiFA) chemistry. youtube.com This technique allows for a simple, one-step isotopic exchange reaction where a non-radioactive ¹⁹F atom on the SiFA-functionalized precursor is swapped for a radioactive ¹⁸F atom under mild conditions. youtube.com This method is particularly advantageous for labeling sensitive biomolecules like peptides and proteins. youtube.com The synthesis of this compound could serve as a precursor for such labeling techniques, where the ethynyl group can be used for click chemistry conjugation to a targeting biomolecule after the radiolabeling step. The development of hydrophilic ¹⁸F-fluorotetrazines, for instance, has demonstrated the utility of multi-step procedures starting from propargylic precursors for creating stable and effective imaging agents. mdpi.com

| Radiolabeling Strategy | Description | Key Features |

| Nucleophilic Substitution | [¹⁸F]Fluoride displaces a leaving group on a precursor molecule. nih.gov | Widely used; requires activated precursors. |

| Silicon-Fluoride Acceptor (SiFA) | Isotopic exchange between ¹⁹F and ¹⁸F on a silicon-containing moiety. youtube.com | Simple one-step process; mild reaction conditions. |

| Multi-step Synthesis | A precursor is modified in several steps to incorporate ¹⁸F, often involving click chemistry. mdpi.com | Allows for complex tracer design; can improve stability. |

Material Science Applications

Organic compounds with extended π-electron systems are at the forefront of research in electronic and optoelectronic devices, including organic light-emitting diodes (OLEDs), photovoltaic cells, and field-effect transistors. rsc.orgnih.gov The performance of these devices is intrinsically linked to the chemical structure and topology of the organic materials used. nih.gov Compounds containing pyridine and ethynyl groups are valuable in this context due to their electronic properties and processability.

The introduction of ethynyl linkers into π-conjugated systems can significantly influence the material's properties, affecting molecular packing and photophysical characteristics. mdpi.com Pyridine-containing molecules are often used as electron-transport materials in organic devices. For example, compounds like 4,7-diphenyl-1,10-phenanthroline (B7770734) (BPhen) and its derivatives are employed to facilitate the injection and transport of electrons from the cathode into the active layer of the device. iaea.org The efficiency of this process depends on the energy barrier at the organic/metal interface and the density of electron traps within the material. iaea.org

The structure of this compound, with its electron-withdrawing difluoromethyl group and the π-system of the ethynylpyridine core, suggests its potential as an n-type (electron-transporting) material. The topology of the π-electron system is a critical design parameter; for instance, isomers with non-alternant topology, like azupyrene, can have significantly smaller electronic band gaps compared to their alternant counterparts like pyrene, making them suitable for different applications. nih.gov

Liquid crystals are materials that exhibit phases intermediate between a crystalline solid and an isotropic liquid, possessing both order and fluidity. mdpi.com The molecular structure of a compound is the primary determinant of its liquid crystalline behavior. Typically, mesogenic (liquid crystal-forming) molecules are anisotropic in shape, often calamitic (rod-like) or discotic (disc-like).

Pyridine derivatives are frequently incorporated into the design of liquid crystalline materials. researchgate.net The introduction of a pyridine ring into a molecule can influence its mesogenic properties, such as the temperature range of the liquid crystal phase and the type of phase formed (e.g., nematic, smectic). For example, 2,5-disubstituted pyridine derivatives have been studied as components for liquid crystal displays. researchgate.net The relative position of the nitrogen atom within the core structure can significantly affect the material's mesogenic character. researchgate.net

Agrochemical Research Applications

The structural motifs present in this compound suggest its potential utility in various agrochemical applications, most notably as a nitrification inhibitor and a fungicide. The presence of the difluoromethyl group can enhance metabolic stability and binding affinity to target enzymes, while the ethynylpyridine core is a known pharmacophore in agrochemistry.

Nitrification Inhibitors

Nitrification, the biological oxidation of ammonium (B1175870) to nitrate, is a critical process in the nitrogen cycle. However, the rapid conversion of ammonium-based fertilizers to highly mobile nitrates can lead to significant nitrogen loss from the soil through leaching and denitrification, resulting in reduced fertilizer efficiency and environmental pollution. Nitrification inhibitors are chemical compounds that slow down this conversion by targeting ammonia-oxidizing bacteria and archaea.

Research into ethynyl pyridine compounds has identified them as potent nitrification inhibitors. nih.gov The ethynyl group is crucial for their activity, showing advantages over other inhibitors. nih.gov A recent patent has disclosed the use of various ethynyl pyridine derivatives as effective nitrification inhibitors, highlighting their potential to improve nitrogen use efficiency in agriculture. nih.gov While specific data for this compound is not detailed in the public domain, the disclosed utility of the broader class of ethynyl pyridines strongly suggests its potential in this application. The objective of such research is to develop inhibitors that are highly active at low concentrations, cost-effective to produce, and environmentally benign. nih.gov

The general mechanism of action for many nitrification inhibitors involves the deactivation of the ammonia (B1221849) monooxygenase (AMO) enzyme, which is central to the first step of nitrification. The table below presents common nitrification inhibitors and their primary mode of action, providing a comparative context for the potential role of this compound.

| Nitrification Inhibitor | Chemical Class | Primary Target |

| Dicyandiamide (DCD) | Guanidine derivative | Ammonia-oxidizing bacteria (AOB) |

| 3,4-Dimethylpyrazole phosphate (B84403) (DMPP) | Pyrazole derivative | Ammonia-oxidizing bacteria (AOB) |

| Nitrapyrin | Chlorinated pyridine | Ammonia-oxidizing bacteria (AOB) |

| This compound | Substituted Pyridine | Likely Ammonia Monooxygenase (AMO) in AOB and AOA |

This table is for illustrative purposes and the entry for this compound is a projected role based on related compounds.

Fungicides

The pyridine ring is a common structural feature in many commercial fungicides. The introduction of a difluoromethyl group can significantly enhance the fungicidal activity of a molecule. While no direct studies on the fungicidal properties of this compound have been found, the combination of the pyridine core and the difluoromethyl group suggests a strong potential for such activity. Fluorinated compounds, in general, are increasingly prevalent in modern agrochemicals due to their unique properties.

Future Research Directions and Unexplored Reactivities

The full potential of this compound as an agrochemical remains largely untapped, presenting numerous avenues for future research.

The exploration of this compound and its analogs as nitrification inhibitors is a primary research direction. Key areas of investigation should include:

Efficacy Studies: Quantitative assessment of its ability to inhibit nitrification in different soil types and environmental conditions.

Mechanism of Action: Detailed studies to elucidate the precise molecular interactions with ammonia monooxygenase or other relevant enzymes.

Spectrum of Activity: Determining its effectiveness against both ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA).

Furthermore, a systematic evaluation of its fungicidal and potential insecticidal properties is warranted. Screening against a broad panel of plant pathogens and insect pests could reveal novel activities.

From a chemical perspective, the ethynyl group of this compound is a versatile functional handle for a variety of chemical transformations. Unexplored reactivities could include:

Click Chemistry: The terminal alkyne allows for facile participation in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, enabling the synthesis of a diverse library of triazole-containing derivatives for further biological screening.

Sonogashira Coupling: Further functionalization of the ethynyl group through palladium-catalyzed cross-coupling reactions can lead to the synthesis of more complex pyridine structures with potentially enhanced biological profiles.

Cycloaddition Reactions: The alkyne moiety can participate in various cycloaddition reactions to construct novel heterocyclic systems fused to the pyridine ring.

The development of scalable and cost-effective synthetic routes to this compound will be crucial for its potential commercialization. As the demand for more efficient and environmentally friendly agrochemicals grows, the unique combination of structural features in this molecule makes it a compelling target for future research and development in the agrochemical industry. metatechinsights.com

Q & A

Q. What are the recommended synthetic pathways for 5-(Difluoromethyl)-2-ethynylpyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves introducing the difluoromethyl and ethynyl groups onto a pyridine core. A common approach includes:

Halogenation : Start with 2-chloro-5-(difluoromethyl)pyridine, followed by Sonogashira coupling with terminal alkynes to introduce the ethynyl group .

Fluorination : Use diethylaminosulfur trifluoride (DAST) or other fluorinating agents to replace hydroxyl or carbonyl groups with difluoromethyl moieties .

Key factors affecting yield include temperature control (e.g., maintaining −78°C for fluorination), catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions), and purification via column chromatography with hexane/ethyl acetate gradients. Purity is verified using HPLC (≥95% threshold) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Identify proton environments (e.g., ethynyl protons at δ 2.5–3.5 ppm, pyridine ring protons at δ 7.0–8.5 ppm). The difluoromethyl group splits signals due to coupling with fluorine (²J₃₄ ~ 45–50 Hz) .

- ¹⁹F NMR : Confirm difluoromethyl presence (δ −70 to −90 ppm for CF₂H) .

- IR Spectroscopy : Detect ethynyl C≡C stretch (~2100 cm⁻¹) and CF₂ vibrations (~1100 cm⁻¹) .

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 184.04) and fragmentation patterns .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store samples at 4°C, 25°C, and 40°C for 1–4 weeks. Monitor degradation via HPLC and NMR .

- Light Sensitivity : Expose to UV (254 nm) and visible light for 48 hours. Compare retention times and impurity profiles .

- Humidity Tests : Use desiccators with controlled humidity (30–80% RH). Hydrolytic stability of the difluoromethyl group is critical; detect hydrolysis products (e.g., carboxylic acids) via LC-MS .

Q. What is the role of the difluoromethyl group in modulating the compound’s physicochemical properties?

- Methodological Answer : The CF₂H group:

- Enhances metabolic stability by reducing cytochrome P450-mediated oxidation .

- Lowers pKa of adjacent groups (e.g., pyridine nitrogen), improving solubility in polar solvents .

- Increases lipophilicity (logP ~1.8–2.2), influencing membrane permeability in biological assays .

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl and ethynyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Ethynyl Group : Acts as a π-acceptor, facilitating Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Steric hindrance from the ethynyl moiety may reduce reactivity with bulky substrates .

- Difluoromethyl Group : Electron-withdrawing effects stabilize transition states in nucleophilic aromatic substitution. DFT calculations (B3LYP/6-31G*) predict charge distribution at the pyridine ring’s C-5 position .

Experimental validation: Compare reaction rates with non-fluorinated analogs using kinetic profiling .

Q. What strategies optimize regioselectivity when functionalizing the ethynyl group for click chemistry applications?

- Methodological Answer :

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Use TBTA (tris(benzyltriazolylmethyl)amine) ligand to enhance regioselectivity for 1,4-triazoles .

- Photocatalytic Approaches : Employ Ru(bpy)₃²⁺ under blue light to direct reactivity toward less sterically hindered positions .

Monitor regioselectivity via ¹H NMR (triazole proton signals at δ 7.5–8.0 ppm) and X-ray crystallography .

Q. How can computational models predict the compound’s interactions with biological targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- Docking Studies (AutoDock Vina) : Use crystal structures of target proteins (PDB IDs) to simulate binding. The ethynyl group may occupy hydrophobic pockets, while CF₂H forms halogen bonds .

- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories. Analyze root-mean-square deviation (RMSD) of ligand-protein complexes .

Validate predictions with SPR (surface plasmon resonance) binding assays (KD ≤ 10 µM considered active) .

Q. How should researchers resolve contradictions in literature data regarding the compound’s catalytic applications?

- Methodological Answer :

- Comparative Analysis : Replicate conflicting studies under standardized conditions (e.g., solvent, catalyst loading). Example: Discrepancies in Heck reaction yields may arise from Pd nanoparticle vs. homogeneous catalyst use .

- Advanced Characterization : Use XAS (X-ray absorption spectroscopy) to identify active catalytic species .

- Meta-Analysis : Apply statistical tools (e.g., Cochrane Review) to aggregate data from multiple sources, weighting studies by methodological rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.